molecular formula C12H17BrO B8696443 3-(2-Bromo-5-methylphenyl)pentan-3-ol

3-(2-Bromo-5-methylphenyl)pentan-3-ol

Cat. No. B8696443
M. Wt: 257.17 g/mol
InChI Key: GOJGKZVWXKQNJF-UHFFFAOYSA-N
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Patent
US08853186B2

Procedure details

To a solution of 1-bromo-2-iodo-4-methylbenzene (28 g, 94 mmol) in THF (10 ml) at −10° C. under nitrogen was slowly added i-PrMgBr (47 ml, 94 mmol). The reaction mixture was stirred for 1 h at −10° C. Then the reaction mixture was cooled to −30° C., and pentan-3-one (8.1 g, 94 mmol) was added dropwise. The reaction mixture was stirred for 1 h at −30° C. under nitrogen and then warmed to rt and stirred for additional 2 h. Then the reaction mixture was quenched with 2N HCl solution and extracted with EA. The combined organic layers were washed with brine, dried over Na2SO4, filtered and concentrated under reduced pressure. The residue was purified by column chromatography over silica gel eluted with PE:EA (10:0 to 5:1) to give the desired compound (6.5 g, yield 26.9%) as colorless oil. 1H NMR (300 MHz, CDCl3): δ 7.52-7.50 (d, 1H), 7.43-7.40 (d, 1H), 6.95-6.92 (d, 1H), 2.48-2.40 (q, 2H), 2.31 (s, 3H), 1.86-1.78 (q, 2H), 0.77-0.71 (m, 6H). MS: m/z=257 and 259 [M+1]+.
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
47 mL
Type
reactant
Reaction Step Two
Quantity
8.1 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five
Yield
26.9%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][C:3]=1I.C([Mg]Br)(C)C.[CH3:15][CH2:16][C:17](=[O:20])[CH2:18][CH3:19].CC(=O)OCC>C1COCC1>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][C:3]=1[C:17]([OH:20])([CH2:18][CH3:19])[CH2:16][CH3:15]

Inputs

Step One
Name
Quantity
28 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)C)I
Step Two
Name
Quantity
47 mL
Type
reactant
Smiles
C(C)(C)[Mg]Br
Step Three
Name
Quantity
8.1 g
Type
reactant
Smiles
CCC(CC)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(OCC)=O
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 1 h at −10° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at −10° C.
TEMPERATURE
Type
TEMPERATURE
Details
Then the reaction mixture was cooled to −30° C.
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 1 h at −30° C. under nitrogen
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
warmed to rt
STIRRING
Type
STIRRING
Details
stirred for additional 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Then the reaction mixture was quenched with 2N HCl solution
EXTRACTION
Type
EXTRACTION
Details
extracted with EA
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography over silica gel
WASH
Type
WASH
Details
eluted with PE

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)C)C(CC)(CC)O
Measurements
Type Value Analysis
AMOUNT: MASS 6.5 g
YIELD: PERCENTYIELD 26.9%
YIELD: CALCULATEDPERCENTYIELD 26.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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